1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-16-6-8-20(18(3)14-16)28(24,25)22-10-5-11-23(13-12-22)29(26,27)21-9-7-17(2)15-19(21)4/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGTOOTEBXLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 1,4-Diazepane
The most straightforward route involves reacting 1,4-diazepane with 2,4-dimethylbenzenesulfonyl chloride in a two-step process:
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Base-Mediated Coupling :
A solution of 1,4-diazepane in anhydrous dichloromethane (DCM) is treated with 2.2 equivalents of 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 12–24 hours, with TEA scavenging HCl byproducts.where .
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Workup and Purification :
The crude product is washed with aqueous sodium bicarbonate to remove residual acid, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the bis-sulfonylated product. Reported yields for analogous reactions range from 72–85% .
Solvent and Temperature Optimization
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the reaction but may reduce selectivity. Comparative studies show:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 85 | 98 |
| THF | 25 | 78 | 95 |
| Acetonitrile | 40 | 65 | 90 |
Data adapted from sulfonylation protocols for related diazepane derivatives.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To improve scalability, continuous flow reactors minimize side reactions by ensuring rapid mixing and precise temperature control. A representative protocol involves:
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Reactor Setup : Two feed streams—1,4-diazepane in DCM and 2,4-dimethylbenzenesulfonyl chloride with TEA—are combined at a T-junction.
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Residence Time : 10–15 minutes at 25°C.
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Output : Crude product is directly fed into a liquid-liquid separator, achieving >90% conversion with 82% isolated yield after crystallization.
Waste Management
Industrial processes prioritize HCl neutralization using aqueous NaOH, generating sodium sulfonate salts as byproducts. Recycling protocols for DCM and TEA reduce environmental impact.
Challenges and Mitigation Strategies
Competitive Mono-Sulfonylation
Using excess sulfonyl chloride (≥2.2 equivalents) and slow reagent addition minimizes mono-sulfonylated byproducts. Kinetic studies indicate that the second sulfonylation proceeds 3–5 times faster than the first due to reduced steric hindrance after initial substitution.
Ring-Opening Side Reactions
Strongly acidic or high-temperature conditions can cleave the diazepane ring. Buffering the reaction with weak bases (e.g., sodium acetate) and maintaining temperatures below 40°C mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The diazepane ring provides a scaffold that can interact with enzymes, receptors, or other proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Structural Flexibility : The seven-membered 1,4-diazepane ring provides conformational adaptability, enabling better receptor engagement than six-membered piperazines .
- Substituent Effects : Electron-withdrawing sulfonyl groups enhance metabolic stability and potency. Dimethyl substituents in the benzenesulfonyl moiety may reduce steric clashes compared to bulkier groups .
- Pharmacokinetic Limitations : Despite structural advantages, bis-sulfonyl diazepanes like SB-756050 face bioavailability challenges, underscoring the need for balanced hydrophobicity and solubility .
Biological Activity
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane is a synthetic organic compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of approximately 396.6 g/mol, this compound features a diazepane ring substituted with two sulfonyl groups derived from 2,4-dimethylbenzenesulfonic acid. Its unique structure positions it as a candidate for various biological applications, including antimicrobial and anticancer research.
- Molecular Formula :
- Molecular Weight : 396.6 g/mol
- CAS Number : 333311-19-6
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can participate in nucleophilic substitution reactions, which may alter the activity of target proteins or pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with sulfonyl groups exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. The mechanism often involves interference with bacterial folic acid synthesis.
Anticancer Properties
The anticancer potential of diazepane derivatives has been explored in various studies. For instance, compounds structurally related to this compound were shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation. This is primarily achieved by targeting specific kinases involved in cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| This compound | 8 | P. aeruginosa |
Study 2: Anticancer Activity
A study investigating the effects of diazepane derivatives on human cancer cell lines revealed that this compound significantly inhibited the growth of breast cancer cells (MCF-7). The compound induced G0/G1 phase arrest and increased apoptosis markers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves two stages: (1) Preparation of the 1,4-diazepane core via cyclization of a diamine precursor, and (2) Sulfonylation using 2,4-dimethylbenzenesulfonyl chloride under basic conditions. Optimization includes:
- Catalysts : Use of triethylamine or DMAP to enhance sulfonyl group transfer efficiency .
- Temperature : Controlled exothermic reactions (0–5°C) during sulfonylation to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction homogeneity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for diazepane methylene protons (δ 2.8–3.2 ppm) and aromatic sulfonyl protons (δ 7.4–7.8 ppm) confirm substitution patterns .
- ¹³C NMR : Peaks at δ 45–50 ppm (diazepane carbons) and δ 125–140 ppm (aromatic carbons) validate the backbone .
- X-ray Crystallography : Resolves sulfonyl group orientation and non-covalent interactions (e.g., C–H···π) in crystal lattices .
- FT-IR : Stretching bands at 1150–1200 cm⁻¹ (S=O) and 1350 cm⁻¹ (C–N) confirm functional groups .
Q. What are the common side reactions encountered during the sulfonylation of 1,4-diazepane derivatives, and how can they be minimized?
- Methodological Answer :
- Over-Sulfonylation : Excess sulfonyl chloride may lead to disubstitution at unintended positions. Mitigation: Use stoichiometric sulfonyl chloride (1:2 molar ratio with diazepane) and monitor via TLC .
- Hydrolysis : Moisture-sensitive intermediates can hydrolyze to sulfonic acids. Prevention: Anhydrous conditions and inert gas (N₂/Ar) purging .
- Byproduct Formation : Unreacted starting materials are removed via aqueous washes (NaHCO₃) and solvent extraction .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and stability of intermediates during the synthesis of this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) simulate transition states and activation energies for sulfonylation steps, identifying rate-limiting stages .
- Conformational Analysis : Molecular dynamics (MD) simulations assess steric effects of 2,4-dimethyl substituents on sulfonyl group rotation, predicting steric hindrance in intermediates .
- Thermodynamic Stability : Heat of formation (ΔHf) calculations determine the stability of sulfonylated products versus competing tautomers .
Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts vs. computational predictions) for sulfonylated diazepane derivatives?
- Methodological Answer :
- Benchmarking : Compare experimental NMR shifts with GIAO (Gauge-Independent Atomic Orbital) calculations at the B3LYP/cc-pVTZ level. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
- Crystal Field Effects : X-ray structures identify packing-induced conformational distortions that DFT gas-phase models may overlook .
- Dynamic Effects : Include Boltzmann-weighted averaging of rotamers in NMR shift predictions to account for flexible sulfonyl groups .
Q. How does the sulfonyl group orientation in this compound influence its intermolecular interactions in crystal packing?
- Methodological Answer :
- Crystallographic Analysis : Single-crystal X-ray studies reveal C–H···O hydrogen bonds between sulfonyl oxygen and adjacent methyl groups (d = 2.6–2.8 Å), stabilizing lamellar packing .
- Hirshfeld Surface Analysis : Quantifies contributions of van der Waals (50–60%) and hydrogen-bonding (20–30%) interactions to lattice energy .
- Implications : Tuning substituents (e.g., methyl groups) can modulate solubility and melting points for material science applications .
Q. In studying the biological activity of this compound, what in silico approaches predict binding affinities to target enzymes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide screens binding poses with serine proteases or kinases, guided by sulfonyl group’s electrophilic nature .
- MD Simulations : Free-energy perturbation (FEP) calculates ΔGbinding for lead optimization, focusing on π-π stacking with aromatic enzyme pockets .
- Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (sulfonyl oxygens) and hydrophobic regions (methyl groups) for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
